molecular formula C17H12N4O4S2 B2714791 N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide CAS No. 886925-54-8

N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide

Cat. No. B2714791
CAS RN: 886925-54-8
M. Wt: 400.43
InChI Key: BPRKJWIISIYGHR-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

The specific physical and chemical properties of “N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide” are not available in the sources I found .

Scientific Research Applications

Anticancer Potential

The compound's derivatives exhibit significant anticancer activity against various cancer cell lines. A study by Ravinaik et al. (2021) synthesized derivatives that showed moderate to excellent anticancer activities against breast, lung, colon, and ovarian cancer cell lines, with some derivatives demonstrating higher activity than the reference drug etoposide (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).

Antimicrobial and Antifungal Applications

Research on N-substituted derivatives of a similar structure revealed moderate to significant antibacterial activity against both Gram-negative and Gram-positive bacteria, along with antifungal activity. This study by Khalid et al. (2016) emphasizes the compound's potential as a basis for developing new antimicrobial agents (Khalid, Aziz‐ur‐Rehman, Abbasi, Malik, Rasool, Nafeesa, Ahmad, & Afzal, 2016).

Enzyme Inhibition

Compounds with a similar structural motif have been studied for their potential as enzyme inhibitors, particularly for carbonic anhydrase. The study by Büyükkıdan et al. (2013) synthesized metal complexes of a related sulfonamide that exhibited strong inhibitory properties against carbonic anhydrase isoenzymes, suggesting its utility in treating conditions associated with enzyme dysfunction (Büyükkıdan, Bülbül, Kasımoğulları, & Büyükkıdan, 2013).

Antitubercular Activity

Another study by Dighe et al. (2012) synthesized derivatives aiming at anti-tubercular activity. The novel compounds exhibited potential as anti-tubercular agents, marking another significant application in combating infectious diseases (Dighe, Mahajan, Maste, & Bhat, 2012).

Safety and Hazards

The safety and hazards associated with this compound are not explicitly mentioned in the sources I found .

properties

IUPAC Name

N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N4O4S2/c1-27(23,24)14-5-3-2-4-11(14)16-20-21-17(25-16)19-15(22)10-6-7-12-13(8-10)26-9-18-12/h2-9H,1H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPRKJWIISIYGHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC=C1C2=NN=C(O2)NC(=O)C3=CC4=C(C=C3)N=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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